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Compound of Interest

Compound Name: Ethyl 3-chloro-2-methylbenzoate

Cat. No.: B3053833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the expected spectral characteristics of

Ethyl 3-chloro-2-methylbenzoate (CAS No. 56427-71-5), a compound of interest in synthetic

chemistry and drug discovery. Due to the limited availability of public domain experimental

spectral data for this specific molecule, this document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are

based on established principles of spectroscopy and comparative analysis of structurally

related compounds. This guide also outlines standardized experimental protocols for acquiring

such data, offering a framework for researchers seeking to perform their own analyses. The

relationship between the compound's structure and its spectral fingerprints is further elucidated

through a logical diagram.

Introduction
Ethyl 3-chloro-2-methylbenzoate is a substituted aromatic ester with potential applications as

a building block in the synthesis of more complex molecules, including pharmaceuticals. A

thorough understanding of its spectral properties is crucial for its identification, purity

assessment, and structural elucidation in various research and development settings. This

document aims to fill the current gap in readily available spectral data by providing a predictive

but scientifically grounded analysis.
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Chemical Structure:

IUPAC Name: Ethyl 3-chloro-2-methylbenzoate

Molecular Formula: C₁₀H₁₁ClO₂

Molecular Weight: 198.65 g/mol

CAS Number: 56427-71-5

Predicted Spectral Data
Disclaimer:The following spectral data are predicted based on the chemical structure of Ethyl
3-chloro-2-methylbenzoate and the known spectral properties of analogous compounds. This

data is intended for reference and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

2.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of Ethyl 3-chloro-2-methylbenzoate in a standard solvent

like CDCl₃ would exhibit distinct signals for the aromatic protons and the ethyl ester group.

Table 1: Predicted ¹H NMR Data for Ethyl 3-chloro-2-methylbenzoate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 7.9 Doublet 1H Aromatic H

~ 7.3 - 7.4 Triplet 1H Aromatic H

~ 7.1 - 7.2 Doublet 1H Aromatic H

~ 4.3 - 4.4 Quartet 2H -OCH₂CH₃

~ 2.4 - 2.5 Singlet 3H Ar-CH₃

~ 1.3 - 1.4 Triplet 3H -OCH₂CH₃

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-chloro-2-methylbenzoate

Chemical Shift (δ, ppm) Assignment

~ 165 - 167 C=O (Ester)

~ 138 - 140 Aromatic C-Cl

~ 133 - 135 Aromatic C-CH₃

~ 130 - 132 Aromatic C-H

~ 128 - 130 Aromatic C-COOEt

~ 125 - 127 Aromatic C-H

~ 124 - 126 Aromatic C-H

~ 61 - 62 -OCH₂CH₃

~ 20 - 22 Ar-CH₃

~ 14 - 15 -OCH₂CH₃
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. For aromatic esters, a "Rule of Three" is often observed,

with strong peaks for the C=O stretch and two C-O stretches.[1]

Table 3: Predicted IR Absorption Bands for Ethyl 3-chloro-2-methylbenzoate

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch

~ 2980 - 2850 Medium Aliphatic C-H Stretch

~ 1720 - 1735 Strong C=O Stretch (Ester)

~ 1550 - 1600 Medium-Strong Aromatic C=C Bending

~ 1250 - 1300 Strong Asymmetric C-O Stretch

~ 1000 - 1100 Strong Symmetric C-O Stretch

~ 700 - 800 Strong C-Cl Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Due to the presence of chlorine, an M+2 peak with an intensity of approximately

one-third of the molecular ion peak is expected.

Table 4: Predicted Mass Spectrometry Data for Ethyl 3-chloro-2-methylbenzoate
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m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

198 ~ 30-40 [M]⁺ (with ³⁵Cl)

200 ~ 10-15 [M+2]⁺ (with ³⁷Cl)

170 Variable [M - C₂H₄]⁺

153 Variable [M - OCH₂CH₃]⁺

125 Variable [M - OCH₂CH₃ - CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed

above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
A sample of Ethyl 3-chloro-2-methylbenzoate (typically 5-10 mg) would be dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum

would be acquired on a 300 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is

typically used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR,

16-32 scans may be acquired, while ¹³C NMR may require several hundred to a few thousand

scans for adequate signal-to-noise.

Infrared (IR) Spectroscopy
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a

solvent like chloroform or carbon tetrachloride can be analyzed in a suitable liquid cell. The

spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are commonly obtained using a Gas Chromatograph-Mass Spectrometer (GC-

MS). A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3053833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


acetate) is injected into the GC. The compound is then separated from the solvent and any

impurities on a capillary column before entering the mass spectrometer. Electron Ionization (EI)

at 70 eV is a common method for generating ions. The mass analyzer then separates the ions

based on their mass-to-charge ratio.

Visualization of Spectral Analysis Workflow
The following diagram illustrates the relationship between the chemical structure of Ethyl 3-
chloro-2-methylbenzoate and the different spectroscopic techniques used for its analysis.

Caption: Relationship between chemical structure and spectral data.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectral analysis of Ethyl 3-
chloro-2-methylbenzoate. The tabulated NMR, IR, and MS data, derived from established

spectroscopic principles, serve as a valuable reference for researchers in the absence of

published experimental spectra. The outlined experimental protocols offer a practical guide for

obtaining empirical data. It is anticipated that this document will aid in the identification,

characterization, and quality control of Ethyl 3-chloro-2-methylbenzoate in various scientific

endeavors. Experimental verification of the predicted data is strongly encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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